Ptp1B-IN-22 is a compound recognized for its inhibitory effects on protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in various metabolic disorders, including type 2 diabetes mellitus. The inhibition of PTP1B has garnered attention due to its potential therapeutic applications in managing insulin sensitivity and obesity. This compound is part of a broader category of inhibitors designed to modulate the activity of PTP1B, which is crucial for regulating insulin signaling pathways.
Ptp1B-IN-22 has been derived from natural products and synthetic methodologies aimed at enhancing specificity and efficacy against PTP1B. It falls under the classification of small-molecule inhibitors, specifically targeting the catalytic activity of the PTP1B enzyme. The design and synthesis of such compounds often involve structural modifications to optimize their binding affinity and selectivity.
The synthesis of Ptp1B-IN-22 typically involves several key steps:
For example, one study utilized a combination of methylene chloride and methanol gradients for purification, yielding several compounds with varying degrees of inhibitory activity against PTP1B .
The molecular structure of Ptp1B-IN-22 features a specific arrangement conducive to binding within the active site of PTP1B. The active site comprises a P-loop, WPD-loop, and Q-loop, which are critical for substrate recognition and catalysis. The binding interactions primarily involve hydrogen bonds and hydrophobic interactions with key residues such as Cys215 and Arg221 .
Data regarding the molecular weight, formula, and three-dimensional conformation can be obtained through computational chemistry tools that simulate the interaction between Ptp1B-IN-22 and PTP1B.
Ptp1B-IN-22 acts as a competitive inhibitor of PTP1B, meaning it competes with substrates for binding to the active site. The mechanism involves:
The kinetic parameters, such as IC50 values (the concentration at which 50% inhibition occurs), are crucial for evaluating the efficacy of Ptp1B-IN-22 compared to other known inhibitors.
The mechanism by which Ptp1B-IN-22 inhibits PTP1B involves several steps:
Computational studies often accompany experimental data to validate these interactions, using molecular dynamics simulations to predict binding affinities and conformational stability.
Ptp1B-IN-22 exhibits several notable physical and chemical properties:
Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry may be employed to confirm these properties.
Ptp1B-IN-22 has significant potential applications in scientific research:
Protein Tyrosine Phosphatase 1B (PTP1B), encoded by the PTPN1 gene, is a non-receptor tyrosine phosphatase that orchestrates critical signaling cascades in metabolic homeostasis and cancer progression. Its catalytic domain features a conserved [I/V]HCXXGXXR[S/T] motif, with Cysteine 215 acting as the nucleophile for phosphate hydrolysis. Structural analyses reveal that PTP1B localizes to the cytoplasmic face of the Endoplasmic Reticulum via a C-terminal hydrophobic domain, enabling access to diverse substrates including Receptor Tyrosine Kinases (RTKs) and cytosolic kinases [2] [4].
PTP1B’s duality in physiology is striking:
The enzyme’s specificity for tandem phosphotyrosine motifs (e.g., pTyr-pTyr-Arg/Lys) enables selective substrate recognition. However, its 72–74% structural homology with T-Cell Protein Tyrosine Phosphatase (TCPTP) complicates therapeutic targeting, as TCPTP deletion is embryonically lethal [1] [2]. Post-translational modifications further regulate PTP1B: Reactive oxygen species reversibly oxidize Cysteine 215 to cyclic sulphenamide, while sumoylation at Lys335/347 alters nuclear substrate access [2] [4].
Table 1: Catalytic Efficiency of Protein Tyrosine Phosphatase 1B Against Key Substrates
| Substrate | Catalytic Domain Recognition Motif | Biological Consequence |
|---|---|---|
| Insulin Receptor β-subunit | pTyr1162-pTyr1163-Arg | Insulin resistance |
| Janus Kinase 2 | pTyr1007-pTyr1008-Lys | Leptin resistance |
| SRC Kinase | pTyr530 (monophosphorylated) | SRC activation, enhanced cell motility |
| ERBB2/HER2 | Not fully characterized | Context-dependent tumor promotion/suppression |
Inhibition of Protein Tyrosine Phosphatase 1B enhances insulin and leptin sensitivity by preserving phosphotyrosine residues on key signaling intermediates. Structural studies demonstrate that PTP1B docks with activated insulin receptors via residues Tyr152/Tyr153 in its catalytic pocket, with Asp181 acting as a general acid to protonate the tyrosyl-oxygen during hydrolysis. Competitive inhibitors exploit this mechanism by occupying the catalytic cleft or adjacent allosteric sites [1] [10].
Insulin sensitization:
Leptin signaling potentiation:
Table 2: Protein Tyrosine Phosphatase 1B Binding Sites for Therapeutic Inhibition
| Binding Site | Structural Features | Inhibitor Design Strategy |
|---|---|---|
| Catalytic cleft (pTyr pocket) | 8–9 Å deep; P-loop (His214-Arg221) binds phosphate | Competitive phosphotyrosine mimetics |
| Allosteric site 1 | Adjacent to α3/α6 helices; opens upon WPD loop closure | Non-competitive inhibitors (e.g., MSI-1436) |
| Substrate-trapping site | Proline-rich domain (residues 278–401) | Disruptive peptides blocking substrate docking |
Protein Tyrosine Phosphatase 1B exhibits context-dependent oncogenicity in Epidermal Growth Factor Receptor 2-positive (ERBB2/HER2+) breast cancer. While initially hypothesized as a tumor suppressor, PTP1B is genomically amplified in 12% of HER2+ tumors and correlates with poor prognosis (hazard ratio = 1.8 for metastasis) [4] [8].
Pro-tumorigenic mechanisms:
Paradoxical tumor-suppressive roles:PTP1B indirectly inhibits rat sarcoma virus by dephosphorylating Son of Sevenless guanine exchange factor. Mouse mammary tumor virus-ERBB2+; Ptpn1−/− models develop tumors 2.5-fold faster than controls, with increased mitogen-activated protein kinase phosphorylation [4] [10]. This duality necessitates tumor subtype-specific therapeutic strategies.
Table 3: Protein Tyrosine Phosphatase 1B Expression Correlations in Epidermal Growth Factor Receptor 2-Positive Breast Cancer
| Molecular Subtype | PTPN1 Amplification Frequency | Correlation with Metastasis-Free Survival | Key Effector Pathway |
|---|---|---|---|
| Luminal ERBB2+ | 8% | Negative (r = −0.38, p = 0.01) | SRC/focal adhesion kinase |
| Basal-like ERBB2+ | 18% | Positive (r = 0.42, p = 0.003) | Rat sarcoma virus/mitogen-activated protein kinase |
| Claudin-low ERBB2+ | 5% | Not significant | Janus kinase/signal transducer and activator of transcription |
The development of Protein Tyrosine Phosphatase 1B inhibitors like Ptp1B-IN-22 thus requires molecular precision to exploit metabolic benefits while managing oncogenic risks. Allosteric inhibitors or proteolysis-targeting chimeras that spare T-Cell Protein Tyrosine Phosphatase represent promising avenues to achieve this balance [6] [8].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6